molecular formula C8H18Cl2N2O B13487631 1-[(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]methanamine dihydrochloride

1-[(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]methanamine dihydrochloride

Cat. No.: B13487631
M. Wt: 229.14 g/mol
InChI Key: XRTYYHDDYRPSBU-YUZCMTBUSA-N
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Description

1-[(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]methanamine dihydrochloride is a nitrogen-containing heterocyclic compound. It features a pyrrolo[2,1-c][1,4]oxazine ring system, which is known for its biological activity and potential applications in medicinal chemistry. This compound is of interest due to its unique structure and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]methanamine dihydrochloride typically involves the formation of the pyrrolo[2,1-c][1,4]oxazine ring system. One common method is the cyclization of appropriate precursors under specific conditions. For example, a one-pot cascade and metal-free reaction can be employed to synthesize trisubstituted pyrrolo[1,2-a]pyrazines . This method involves the use of 1-phenyl-2-(1H-pyrrol-1-yl)ethanone as a starting material.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be utilized to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the oxidation state of the nitrogen atoms.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms in the ring system.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-[(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]methanamine dihydrochloride has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems.

    Medicine: Due to its potential therapeutic properties, it is investigated for its use in drug discovery and development.

    Industry: It can be used in the production of pharmaceuticals and other bioactive compounds.

Mechanism of Action

The mechanism of action of 1-[(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]methanamine dihydrochloride is unique due to its specific ring system and potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C8H18Cl2N2O

Molecular Weight

229.14 g/mol

IUPAC Name

[(3S,8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]methanamine;dihydrochloride

InChI

InChI=1S/C8H16N2O.2ClH/c9-4-8-5-10-3-1-2-7(10)6-11-8;;/h7-8H,1-6,9H2;2*1H/t7-,8+;;/m1../s1

InChI Key

XRTYYHDDYRPSBU-YUZCMTBUSA-N

Isomeric SMILES

C1C[C@@H]2CO[C@H](CN2C1)CN.Cl.Cl

Canonical SMILES

C1CC2COC(CN2C1)CN.Cl.Cl

Origin of Product

United States

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